4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Description
This compound features a pyrimidine core substituted with a 6-methoxy group and a 2-methyl group. The piperazine ring at position 4 is modified with a 3,4-dichlorophenylsulfonyl moiety, which enhances its electronic and steric properties. Such structural features are common in bioactive molecules targeting receptors or enzymes, particularly in central nervous system (CNS) or antimicrobial therapeutics. The sulfonyl group improves metabolic stability, while the dichlorophenyl substituent may influence lipophilicity and binding affinity .
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)12-3-4-13(17)14(18)9-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAYDIQYQMPWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps:
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Formation of the Dichlorophenyl Sulfonyl Intermediate: : The initial step involves the sulfonylation of 3,4-dichloroaniline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the 3,4-dichlorophenyl sulfonyl chloride intermediate.
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Piperazine Derivatization: : The intermediate is then reacted with piperazine to form the 4-(3,4-dichlorophenylsulfonyl)piperazine derivative. This step typically requires a solvent like dichloromethane and a base to facilitate the reaction.
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Pyrimidine Ring Formation: : The final step involves the condensation of the piperazine derivative with 6-methoxy-2-methylpyrimidine. This reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative under appropriate conditions.
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Substitution: : The aromatic dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitrating agents or halogens can be used in the presence of catalysts such as iron(III) chloride.
Major Products
Oxidation: Hydroxylated derivatives of the methoxy group.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
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Biological Research: : It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
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Industrial Applications: : The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:
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Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
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Receptor Binding: : It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Lipophilicity : Chlorine and methoxy substituents balance solubility and membrane penetration, whereas methylsulfanyl groups (e.g., in ’s compound) may increase hydrophobicity .
- Synthetic Flexibility : Piperazine-based compounds are synthetically accessible via nucleophilic substitution or coupling reactions, as shown in (65–80% yields) .
Biological Activity
The compound 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a synthetic organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antibacterial, enzyme inhibitory, and potential therapeutic applications.
- Molecular Formula: C16H19Cl2N3O3S
- Molecular Weight: 394.37 g/mol
- CAS Number: 524718-87-4
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Key areas of activity include:
- Antibacterial Activity
- Enzyme Inhibition
- Antitumor Potential
Antibacterial Activity
Studies have shown that derivatives of sulfonamide compounds exhibit moderate to strong antibacterial effects against various bacterial strains. For instance, compounds similar to the one have demonstrated significant activity against Salmonella typhi and Bacillus subtilis with varying degrees of effectiveness against other strains, such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 15 µg/mL |
| Compound B | Bacillus subtilis | 20 µg/mL |
| Compound C | Escherichia coli | 30 µg/mL |
| Compound D | Staphylococcus aureus | 25 µg/mL |
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition is crucial for addressing conditions like urinary tract infections.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound E | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound F | Urease | 1.13 ± 0.003 |
Case Studies
Research has indicated that compounds with a piperazine core and sulfonamide functionality possess broad-spectrum antibacterial properties and enzyme inhibition capabilities. For instance, a study evaluating various sulfonamide derivatives reported that specific modifications led to enhanced activity against resistant bacterial strains .
Study Example
In a comparative analysis, several synthesized derivatives were evaluated for their biological activity:
- Synthesis Method: Compounds were synthesized through a multi-step process involving piperazine and sulfonamide precursors.
- Biological Evaluation: The synthesized compounds underwent testing for antibacterial efficacy and enzyme inhibition.
The results indicated that modifications in the chemical structure significantly influenced both antibacterial potency and enzyme inhibitory activity.
Q & A
Q. How can enantiomeric purity be ensured during synthesis?
- Methodology :
- Chiral chromatography : Use Chiralpak IA columns (hexane:IPA 90:10) to separate enantiomers, with >99% ee confirmed by circular dichroism .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during piperazine ring formation to control stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
